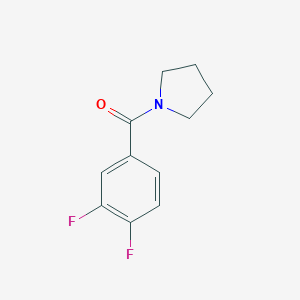

1-(3,4-Difluorobenzoyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11F2NO |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

(3,4-difluorophenyl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C11H11F2NO/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |

InChI Key |

XVRHFURUJQNMAM-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Elements Governing Biological Activity

The biological activity of compounds derived from the 1-(3,4-difluorobenzoyl)pyrrolidine core is governed by the interplay of its three primary structural components: the 3,4-difluorobenzoyl group, the central amide linker, and the pyrrolidine (B122466) ring.

3,4-Difluorobenzoyl Group: This moiety is crucial for target interaction. The difluorinated phenyl ring can engage in various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and specific interactions involving the fluorine atoms, such as hydrogen bonds or halogen bonds. The presence and positioning of the fluorine atoms significantly influence the electronic properties of the ring, which in turn affects binding affinity. ontosight.ai

Amide Linker: The carbonyl group of the amide acts as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within a protein's binding site. The planarity of the amide bond imposes conformational constraints on the molecule, influencing the relative orientation of the aromatic ring and the pyrrolidine ring. nih.gov However, distortions from planarity can have profound consequences on the chemical properties of the amide bond. nih.gov

In a related series of M5 muscarinic acetylcholine (B1216132) receptor antagonists, the replacement of a piperidine (B6355638) core with a pyrrolidine core demonstrated good potency and subtype selectivity, highlighting the importance of this heterocyclic scaffold. nih.gov

Impact of Fluorination Pattern and Position on Molecular Recognition and Activity

The introduction of fluorine into a molecular scaffold is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov The specific 3,4-difluoro substitution pattern on the benzoyl ring of this compound has a pronounced effect on its molecular properties.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density via the inductive effect. This alters the electrostatic potential of the ring, influencing its ability to participate in dipole-dipole or quadrupole-π interactions with a biological target. nih.gov The 3,4-disubstitution pattern creates a distinct electronic vector across the ring that can be critical for molecular recognition.

Binding Interactions: Fluorine atoms can act as weak hydrogen bond acceptors. The specific positioning at the 3- and 4-positions provides opportunities for directional interactions within a binding site that would not be possible with other substitution patterns. Studies on fluorobenzoxaboroles have shown that the position of the fluorine atom significantly influences pKa and biological activity. nih.govresearchgate.net For instance, the introduction of a fluorine substituent into the aromatic ring of benzoxaboroles generally reduces the pKa value, thereby increasing acidity, which can be crucial for enzyme interactions. researchgate.net

Conformational Effects: While the fluorination is on the benzoyl ring, it can have subtle long-range effects on the preferred conformation of the entire molecule, including the orientation of the pyrrolidine ring relative to the benzoyl group.

The importance of the fluorine substitution pattern is highlighted in research on other fluorinated compounds. For example, in fluoroquinolones like Ciprofloxacin, a fluorine atom at the C-6 position was found to be vital for enhancing antibacterial potency, improving DNA gyrase binding, and increasing cell penetration. nih.gov

| Property | Impact of 3,4-Difluorination | Source |

| Electronic Profile | Inductive electron withdrawal alters the ring's electrostatic potential. | nih.gov |

| Binding Affinity | Can enhance binding through hydrogen bond acceptance and dipole interactions. | ontosight.ainih.gov |

| Metabolic Stability | C-F bond is strong, often blocking sites of metabolic oxidation. | nih.gov |

| Acidity (of related systems) | Fluorine substitution generally increases the acidity of nearby functional groups. | researchgate.net |

Conformational Analysis and Stereoelectronic Effects in Difluorinated Pyrrolidines

The five-membered pyrrolidine ring is not planar and adopts envelope or twisted conformations to relieve steric strain. beilstein-journals.org The introduction of fluorine atoms directly onto the pyrrolidine ring has been shown to induce significant conformational changes through stereoelectronic effects, which are instructive for understanding the behavior of the parent scaffold. beilstein-journals.orgnih.govbeilstein-journals.org

Gauche Effect: This effect, involving a favorable σC–H → σ*C–F hyperconjugation interaction, influences the ring pucker. This stereoelectronic interaction favors an anti-periplanar arrangement of the C-H and C-F bonds, leading to a preference for one of the two main ring puckers (Cγ-exo or Cγ-endo). rsc.orgnih.gov

Anomeric Effect: In α-fluoro isomers (fluorine at the 2-position), a generalized anomeric effect arising from the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the C-F bond (σ*CF) can impart a strong conformational bias. nih.govbeilstein-journals.orgresearchgate.net This effect is a primary determinant of conformer stability in α-fluorinated pyrrolidines.

Vicinal Difluorination: Theoretical studies on (3S,4R)-3,4-difluoroproline have demonstrated that vicinal difluorination can mitigate the strong conformational bias often seen in monofluorinated prolines. beilstein-journals.orgrsc.orgresearchgate.net The individual fluorine atoms can instill opposing conformational effects that effectively cancel each other out, resulting in a molecule with conformational properties closer to the non-fluorinated parent. rsc.org

A quantum-chemical analysis of various difluorinated pyrrolidine isomers revealed that the anomeric effect plays a more significant role in determining stability than the fluorine gauche effect, which is often overshadowed by steric and electrostatic interactions. nih.govbeilstein-journals.org

| Stereoelectronic Effect | Description | Consequence on Pyrrolidine Ring | Source |

| Gauche Effect | Favorable σC–H → σC–F hyperconjugation. | Stabilizes a specific ring pucker (e.g., Cγ-exo). | rsc.orgnih.gov |

| Anomeric Effect | nN → σCF electron delocalization in α-fluoro isomers. | Imparts a strong conformational bias. | nih.govbeilstein-journals.orgresearchgate.net |

| Vicinal Difluorination | Opposing stereoelectronic effects from two fluorine atoms. | Can minimize conformational bias, restoring a more "natural" pucker. | beilstein-journals.orgrsc.org |

Pyrrolidine Ring Substituent Effects on Target Engagement

Introducing substituents onto the pyrrolidine ring is a key strategy for exploring the chemical space around the core scaffold and optimizing interactions with a biological target. The position, size, and electronic nature of these substituents can dramatically alter binding affinity and selectivity.

For example, in a series of muscarinic M5 antagonists, modifying the pyrrolidine amide core required different substituents compared to a related piperidine series to achieve optimal activity, indicating a distinct structure-activity relationship. nih.gov It was hypothesized that the smaller pyrrolidine core required larger, bicyclic heterocycles as substituents to properly position a key hydrogen bond acceptor for target engagement. nih.gov

Similarly, the discovery of 1,3,4-trisubstituted pyrrolidines as CCR5 receptor antagonists showed that biological activity was highly dependent on the specific regiochemistry and absolute stereochemistry of the substituents on the pyrrolidine ring. nih.gov

A related compound, (3S,4R)-1-(3,4-difluorobenzoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, illustrates the use of multiple substituents. ontosight.ai The 3-carboxylic acid group can act as a hydrogen bond donor/acceptor or form salt bridges, while the 4-(3-fluorophenyl) group explores a large hydrophobic pocket, with the additional fluorine providing another potential interaction point. ontosight.ai

Scaffold Hopping and Analog Design Strategies based on the this compound Core

Scaffold hopping is a powerful medicinal chemistry strategy used to discover structurally novel compounds by replacing the central core of a known active molecule while retaining its key binding interactions. nih.gov This approach is used to identify new chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govunica.it

Starting from the this compound core, several scaffold hopping strategies could be envisioned:

Heterocycle Replacement (1° Hop): The pyrrolidine ring could be replaced by other five- or six-membered heterocycles, such as piperidine, morpholine, piperazine, or a thiazolidine. nih.gov This would maintain the vectors of the substituents but alter the core's geometry and properties. For instance, replacing the pyrrolidine with a piperidine ring led to a different SAR for M5 antagonists. nih.gov

Ring Opening/Closure (2° Hop): The cyclic pyrrolidine could be replaced with a flexible, acyclic amine to probe different conformational spaces. Conversely, parts of the molecule could be cyclized to create more rigid analogs, which can lock in a bioactive conformation and improve binding affinity. nih.gov

Topology-Based Hopping (4° Hop): A more abstract approach involves identifying the key pharmacophore elements (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement. A completely new scaffold can then be designed that presents these elements in the same orientation but is structurally unrelated to the original core. nih.govnamiki-s.co.jp

An extensive scaffold-hopping exercise on a different series of compounds successfully identified a preclinical candidate with significantly improved solubility, demonstrating the power of this strategy to overcome liabilities of a lead compound. dundee.ac.uk

Derivatization and Functionalization Strategies to Modulate Efficacy and Selectivity

Derivatization involves the chemical modification of a lead compound to fine-tune its properties. For the this compound scaffold, this can be achieved by adding or modifying functional groups on either the pyrrolidine or the benzoyl ring.

Pyrrolidine Derivatization: Functional groups can be introduced at the 3- and 4-positions of the pyrrolidine ring. For example, introducing hydroxyl or amino groups can provide additional hydrogen bonding capabilities. Attaching larger, lipophilic groups can be used to probe hydrophobic pockets in the target protein. In one study, incorporating various bicyclic heterocycles onto a pyrrolidine amide core was used to enhance potency. nih.gov

Benzoyl Ring Modification: While the 3,4-difluoro pattern is a key feature, further modifications could be explored. Adding other small substituents or replacing one of the fluorines with another halogen or a cyano group could modulate the electronic profile and binding interactions.

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for late-stage derivatization. nih.gov These reactions allow for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, enabling the rapid synthesis of a library of analogs with diverse functionalities at previously inaccessible positions. ntu.edu.sg

These strategies allow for a systematic exploration of the structure-activity landscape, leading to the identification of compounds with optimized efficacy and selectivity for their intended biological target.

In Vitro Biological Target Engagement and Enzyme Inhibition Studies

Identification and Validation of Specific Biological Targets for 1-(3,4-Difluorobenzoyl)pyrrolidine Analogs

The pyrrolidine (B122466) scaffold is a versatile feature in medicinal chemistry, and its derivatives have been shown to interact with a wide array of biological targets. Analogs of this compound have been investigated for their potential to modulate the activity of various enzymes and receptors, indicating a broad therapeutic potential.

Research has identified that the incorporation of a pyrrolidine ring, often with substitutions, can lead to potent and selective inhibitors of several enzyme families. For instance, derivatives of pyrrolidine have demonstrated inhibitory activity against enzymes such as poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are crucial for DNA repair mechanisms. The strategic placement of substituents on the pyrrolidine ring has been shown to influence the puckering of the ring, which in turn affects the pharmacological efficacy of the compound.

Furthermore, pyrrolidine-containing compounds have been identified as inhibitors of glycine (B1666218) transporter 1 (GlyT1), playing a role in neurotransmission. The presence of fluorophenyl substituents on the pyrrolidine sulfonamide structure has been found to enhance in vitro potency. Other enzymatic targets for pyrrolidine derivatives include α-glucosidase and aldose reductase, which are relevant in the context of metabolic disorders. nih.gov

In the realm of inflammatory and signaling pathways, pyrrolidine analogs have been explored as inhibitors of N-acylethanolamine acid amidase (NAAA), farnesyltransferase (FTase), and sphingosine (B13886) kinases (SphK1/SphK2). Molecular docking studies on certain NAAA inhibitors with a pyrrolidine core suggest a reversible and competitive inhibition mechanism. nih.gov Additionally, some pyrrolidine-based thiosemicarbazones have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases. nih.gov The anti-inflammatory potential of pyrrolidine derivatives has also been highlighted through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.

Quantitative Assessment of Ligand-Target Binding Affinity

The binding affinity of this compound analogs to their respective biological targets is a critical determinant of their potency. This is quantitatively assessed through the determination of inhibition constants (Ki values) and half maximal inhibitory concentrations (IC50 values).

The inhibition constant (Ki) provides a measure of the intrinsic binding affinity of an inhibitor for an enzyme. For a series of 3,4-disubstituted pyrrolidine sulfonamides, which are analogs of the compound of interest, their potency as competitive inhibitors of glycine transporter 1 was determined. One particular analog demonstrated a Ki value of 0.001 μM, indicating a high binding affinity for the transporter. nih.gov In another study, a dodecyl analog of a 2-(hydroxymethyl)pyrrolidine derivative was identified as a potent dual inhibitor of SphK1 and SphK2, with Ki values of 0.679 μM and 0.951 μM, respectively. nih.gov

Table 1: Inhibition Constants (Ki) of Selected Pyrrolidine Analogs

| Compound Class | Target Enzyme/Transporter | Ki (µM) |

|---|---|---|

| 3,4-Disubstituted pyrrolidine sulfonamide | Glycine Transporter 1 | 0.001 |

| 2-(Hydroxymethyl)pyrrolidine derivative | Sphingosine Kinase 1 (SphK1) | 0.679 |

The half maximal inhibitory concentration (IC50) is a widely used metric to quantify the functional strength of an inhibitor. It represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Several studies on pyrrolidine derivatives have reported IC50 values against various enzymes.

For instance, a series of pyrrolidine derivatives were evaluated for their inhibitory activity against NAAA, with the most active compounds exhibiting IC50 values in the range of 0.48 to 1.5 μM. nih.gov In the context of antidiabetic research, certain N-Boc proline amides, which are pyrrolidine derivatives, were tested against α-amylase and α-glucosidase. The 4-methoxy analog showed significant inhibition with IC50 values of 26.24 μg/mL and 18.04 μg/mL against α-amylase and α-glucosidase, respectively. nih.govnih.gov Another study on 4-pyrrolidine-based thiosemicarbazones as DHFR inhibitors revealed IC50 values ranging from 12.37 to 54.10 μM. nih.gov Furthermore, the anti-inflammatory drug Ketorolac, which contains a pyrrolo-pyrrolidine structure, demonstrated potent inhibition of COX-1 and COX-2 with IC50 values of 0.02 μM and 0.12 μM, respectively.

Table 2: Half Maximal Inhibitory Concentration (IC50) of Selected Pyrrolidine Analogs

| Compound Class | Target Enzyme | IC50 |

|---|---|---|

| Pyrrolidine derivative | N-acylethanolamine acid amidase (NAAA) | 0.48 µM |

| Pyrrolidine derivative | N-acylethanolamine acid amidase (NAAA) | 0.5 µM |

| Pyrrolidine derivative | N-acylethanolamine acid amidase (NAAA) | 0.7 µM |

| Pyrrolidine derivative | N-acylethanolamine acid amidase (NAAA) | 1.5 µM |

| N-Boc proline amide (4-methoxy analog) | α-Amylase | 26.24 µg/mL |

| N-Boc proline amide (4-methoxy analog) | α-Glucosidase | 18.04 µg/mL |

| 4-Pyrrolidine-based thiosemicarbazone | Dihydrofolate Reductase (DHFR) | 12.37 µM |

| 4-Pyrrolidine-based thiosemicarbazone | Dihydrofolate Reductase (DHFR) | 12.38 µM |

| Ketorolac | Cyclooxygenase-1 (COX-1) | 0.02 µM |

Mechanistic Characterization of Enzyme Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. This involves differentiating between various modes of inhibition and determining the nature of the inhibitor-enzyme interaction.

The mode of enzyme inhibition can be broadly categorized as competitive, non-competitive, or uncompetitive. libretexts.org

Competitive inhibition occurs when the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. The inhibition can be overcome by increasing the substrate concentration. libretexts.orglibretexts.org

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic activity, regardless of whether the substrate is bound. libretexts.orgaklectures.com

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, preventing the formation of the product. libretexts.orgaklectures.com

For certain pyrrolidine derivatives, molecular docking studies have provided insights into their potential mode of inhibition. For example, a pyrrolidine-based NAAA inhibitor was suggested to act via a reversible and competitive inhibition mechanism. nih.gov

Enzyme inhibitors can also be classified based on the nature of their interaction with the enzyme, which can be either reversible or irreversible.

Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme. The inhibitor can readily dissociate from the enzyme, and enzyme activity can be restored upon removal of the inhibitor. libretexts.orgknyamed.com This is the most common type of inhibition for clinically used drugs.

Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. This leads to a permanent loss of enzyme activity. libretexts.orgknyamed.com

The majority of pyrrolidine-based enzyme inhibitors that have been developed are designed to be reversible inhibitors. The non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrrolidine scaffold and the amino acid residues in the active site of the target enzyme are key to their inhibitory activity. The reversible nature of the binding is often a desirable characteristic in drug design, as it can lead to a more favorable safety profile.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Currently, there is no publicly available scientific literature detailing the kinetic analysis of enzyme-inhibitor interactions for the compound this compound. While general principles of enzyme kinetics and inhibition are well-established, specific studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the inhibition constant (Kᵢ), and the rates of association and dissociation with specific enzyme targets have not been reported for this particular compound.

Cell-Based Assays for Functional Activity and Phenotypic Screening of this compound

Cell-Based Assays for Functional Activity and Phenotypic Screening

In Vitro Anti-proliferative and Cytotoxicity Assays

A comprehensive search of scientific databases and literature reveals a lack of specific studies on the in vitro anti-proliferative and cytotoxic effects of this compound. Consequently, no data is available on its potential to inhibit the growth of cancer cell lines or to induce cell death. Standard assays such as MTT, XTT, or neutral red uptake assays, which are commonly used to evaluate the cytotoxic potential of chemical compounds, have not been reported for this molecule. Therefore, its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values against any cell line are unknown.

Receptor Functional Assays (e.g., Sodium Channel Activity, Calcium Mobilization)

There is no available research in the public domain that has investigated the functional activity of this compound on specific receptors, such as sodium channels or its ability to induce calcium mobilization. Functional assays are critical for understanding the mechanism of action of a compound at the cellular level. However, for this compound, there are no reports of its effects on ion channel gating, receptor binding, or intracellular signaling pathways.

In Vitro Metabolic Stability and Biotransformation

Assessment of Metabolic Stability in Preclinical and Human Hepatic Models

The liver is the primary site of drug metabolism, facilitated by a host of enzymes. evotec.com In vitro hepatic models are therefore fundamental for predicting a compound's metabolic clearance.

Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com Microsomal stability assays are a common high-throughput screening method used in early drug discovery to assess metabolic stability. domainex.co.uk In these assays, the compound of interest, such as 1-(3,4-Difluorobenzoyl)pyrrolidine, is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of cofactors like NADPH, which is required for CYP enzyme activity. domainex.co.uknih.gov The concentration of the parent compound is monitored over time using analytical techniques like LC-MS/MS. domainex.co.uk A rapid decrease in concentration indicates metabolic instability. While specific data for this compound is not extensively detailed in publicly available literature, the difluorinated benzoyl moiety is expected to have some resistance to metabolism compared to non-fluorinated analogues. Fluorine substitution can block sites of potential hydroxylation, a common metabolic pathway. beilstein-journals.orgacs.org However, the pyrrolidine (B122466) ring itself can be a site for metabolism.

Hepatocytes, or liver cells, provide a more comprehensive in vitro model as they contain the full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes and their necessary cofactors at physiological levels. evotec.comnih.gov Cryopreserved hepatocytes are often used to evaluate the intrinsic clearance of a compound. evotec.com In a typical hepatocyte stability assay, the test compound is incubated with a suspension of hepatocytes, and samples are taken at various time points to measure the disappearance of the parent compound. evotec.com These assays are generally considered the "gold standard" for in vitro metabolism studies and offer a more accurate prediction of in vivo hepatic clearance compared to microsomes because they encompass a broader range of metabolic pathways and cellular processes, including transporter-mediated uptake. nih.govnih.gov

Besides hepatic models, other in vitro systems can be used to assess metabolic stability. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, offer a more comprehensive metabolic profile than microsomes alone. researchgate.net Plasma stability assays are important for compounds that may be susceptible to hydrolysis by esterases or other enzymes present in the blood. Given that this compound is an amide, it would be expected to show reasonable stability in plasma, as amides are generally more resistant to hydrolysis than esters.

Quantification of Metabolic Parameters: In Vitro Half-life (t1/2) and Intrinsic Clearance (CLint)

From the data generated in stability assays, key metabolic parameters are calculated. The in vitro half-life (t½) is the time required for 50% of the compound to be metabolized. The intrinsic clearance (CLint) represents the inherent ability of the liver (or another metabolic system) to metabolize a drug, independent of other physiological factors like blood flow. eurofinsdiscovery.com It is calculated from the rate of drug elimination in the in vitro system. domainex.co.uk These parameters are crucial for ranking compounds and for predicting in vivo pharmacokinetic properties. domainex.co.uknih.gov

Table 1: Illustrative Metabolic Stability Data Categories This table illustrates typical classification categories for metabolic stability data. Specific values for this compound are not publicly available.

| Stability Category | In Vitro t½ (minutes) | Intrinsic Clearance (µL/min/mg protein) |

| High | > 60 | < 10 |

| Medium | 30 - 60 | 10 - 50 |

| Low | < 30 | > 50 |

Identification and Structural Elucidation of Metabolites

Identifying the metabolic products of a compound is essential for understanding its biotransformation pathways. This is typically achieved by incubating the compound in a metabolically active system, such as hepatocytes or liver microsomes, and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). nih.gov For this compound, several metabolic pathways can be hypothesized based on its structure:

Oxidation of the pyrrolidine ring: This is a common metabolic pathway for pyrrolidine-containing compounds, which can lead to the formation of hydroxylated metabolites or the corresponding lactam (an amide within the ring). nih.gov

N-dealkylation: While less common for a cyclic amine like pyrrolidine compared to linear amines, cleavage of the pyrrolidine ring is a potential, though likely minor, pathway. nih.gov

Hydroxylation of the aromatic ring: The difluorophenyl ring could potentially undergo hydroxylation, although the presence of two electron-withdrawing fluorine atoms may decrease the ring's susceptibility to oxidative metabolism.

Amide hydrolysis: Cleavage of the amide bond would lead to the formation of 3,4-difluorobenzoic acid and pyrrolidine. This is generally a slower metabolic process for amides compared to esters.

Influence of Structural Modifications on Metabolic Profiles

The metabolic stability of a molecule can be significantly altered by making structural modifications.

Fluorine Substitution: The presence of the two fluorine atoms on the benzoyl ring is a key structural feature. Fluorine substitution at metabolically liable positions can block oxidation by CYP enzymes, thereby increasing metabolic stability and half-life. acs.org

Pyrrolidine Ring Modifications: The pyrrolidine scaffold itself can be modified to alter metabolic properties. For instance, introducing substituents onto the pyrrolidine ring can sterically hinder the approach of metabolizing enzymes, thus improving stability. nih.gov Conversely, certain substitutions might create new metabolic "soft spots." The stereochemistry of substituents on the pyrrolidine ring can also profoundly influence its interaction with enzymes and thus its metabolic profile. nih.gov Studies on related pyrrolidine structures have shown that even minor changes, such as the position of a methyl group, can significantly impact metabolism and biological activity. lshtm.ac.uk

Computational Chemistry and Molecular Modeling for Rational Design

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding the potential biological activity of compounds like 1-(3,4-Difluorobenzoyl)pyrrolidine.

In the context of drug design, the 1-benzoylpyrrolidine (B181117) moiety is recognized as a common substructure in molecules generated through computational methods like generative molecular design. acs.org Docking simulations of such scaffolds often reveal that the benzoylpyrrolidine group sits (B43327) within hydrophobic pockets of protein binding sites. acs.org For instance, in the development of inhibitors for targets like the muscarinic acetylcholine (B1216132) receptor M5 (M5 mAChR), the 3,4-difluorobenzoyl group is a key feature. ebi.ac.uk Molecular docking studies predict that this group can form critical interactions within the receptor's binding site. The fluorine atoms, being electronegative, can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking or hydrophobic interactions with residues like tyrosine and tryptophan. mdpi.com

A prime example is the negative allosteric modulator (NAM) ML375, which incorporates the this compound structure. ebi.ac.uk Docking studies on this and related molecules helped identify a putative allosteric binding site at the interface of transmembrane helices 2-4 of the M5 mAChR. nih.gov The difluorobenzoyl moiety is predicted to form hydrogen bonds and occupy hydrophobic pockets, validating its importance for binding affinity. nih.gov

Table 1: Predicted Interactions for Benzoyl-pyrrolidine Analogs in Target Proteins

| Target Protein | Interacting Residues (Predicted) | Type of Interaction | Reference |

|---|---|---|---|

| Muscarinic M5 Receptor | Transmembrane Helices 2-4 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Acetylcholinesterase | Tyr337, Trp86, His447 | π-π Stacking, Hydrogen Bonding | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering insights into conformational stability and the dynamics of interactions. For this compound, MD simulations can elucidate the flexibility of the pyrrolidine (B122466) ring and the rotation around the amide bond.

The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific puckering is influenced by substituents. Fluorine substitution, in particular, has a significant impact on the conformational preferences of the pyrrolidine ring due to stereoelectronic effects. nih.gov MD simulations can explore the energy landscape of these puckering states and determine the most stable conformations in different environments, such as in aqueous solution or when bound to a protein. academie-sciences.frbiorxiv.org

Furthermore, MD simulations are used to study the rotational dynamics of the aryl group relative to the pyrrolidine. For related pyrrolidine-fused chlorins, studies have shown that the energy barrier for the rotation of meso-aryl rings can be calculated from temperature-dependent NMR experiments and MD simulations, revealing how fluorine substitution affects this motion. rsc.org For this compound, simulations would assess the rotational barrier of the difluorobenzoyl group, which is critical for how the ligand fits into a constrained binding pocket. The stability of ligand-protein complexes, initially predicted by docking, is often validated using MD simulations, which can reveal stable binding poses over time (e.g., several nanoseconds).

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Electrostatic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. These methods provide a detailed understanding of the electronic structure, reactivity, and electrostatic properties of this compound.

DFT calculations can be used to optimize the molecule's geometry and analyze its electron distribution. The two electron-withdrawing fluorine atoms on the benzoyl ring significantly influence the molecule's properties. ontosight.ai They increase the electrophilicity of the benzoyl group and polarize the molecule. This is visualized through electrostatic potential (ESP) maps, which show the distribution of charge across the molecule. The fluorine atoms and the carbonyl oxygen would appear as regions of negative potential, indicating their role as hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps predict reactivity. For a molecule like this compound, the HOMO is likely located on the electron-rich pyrrolidine nitrogen and the benzoyl ring, while the LUMO is centered on the electron-deficient difluorobenzoyl moiety, indicating sites for nucleophilic and electrophilic attack, respectively. Such calculations are also essential for parameterizing molecular mechanics force fields used in MD simulations, ensuring that properties like atomic partial charges are accurately represented. biorxiv.org

Table 2: Computationally Derived Properties for Analogous Fluorinated Benzamides

| Property | Compound | Calculated Value | Method | Reference |

|---|---|---|---|---|

| Band Gap | Fluorinated Pyridine-2-dicarboxamide | 0.6 eV | DFT | tsijournals.com |

| Average Dielectric Constant | Fluorinated Pyridine-2-dicarboxamide | 5.31 | DFT | tsijournals.com |

Pharmacophore Modeling and Virtual Screening for Hit Identification and Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a query in virtual screening to search large compound databases for new potential hits.

A pharmacophore model for a molecule like this compound would typically include features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

Two hydrogen bond acceptors (the fluorine atoms).

A hydrophobic aromatic group (the difluorophenyl ring).

A hydrophobic aliphatic group (the pyrrolidine ring).

This type of model has been successfully used to discover novel pyrrolidine-based inhibitors for various targets, including monoamine transporters and dipeptidyl peptidase (DPP) proteins. nih.govtandfonline.com In such campaigns, a 3D database search using the pharmacophore model identifies molecules that match the required spatial and chemical features. nih.gov These hits are then typically subjected to further computational analysis, like molecular docking, to prioritize them for experimental testing. ebi.ac.uktandfonline.com The use of virtual screening can dramatically accelerate the hit-to-lead process by efficiently filtering vast chemical libraries to a manageable number of promising candidates. nih.gov

De Novo Design and Ligand-Based Rational Design Strategies

Rational design strategies aim to create novel molecules with desired properties, either by building them from scratch (de novo design) or by modifying known active compounds (ligand-based design). The this compound scaffold is a product and a subject of such design strategies.

De novo design algorithms can generate novel molecular structures that fit the constraints of a target's binding site. The pyrrolidine scaffold is a versatile building block in these designs due to its conformational flexibility and its ability to present substituents in specific 3D orientations. nih.govnih.govacs.org

More commonly, the this compound motif appears in ligand-based design, particularly in structure-activity relationship (SAR) studies. nih.govnih.gov A prominent example is the development of ML375, a selective M5 receptor NAM. ebi.ac.uknih.gov Its discovery stemmed from a high-throughput screening hit, which was then optimized through iterative parallel synthesis. The introduction of the 3,4-difluorobenzoyl group was a rational modification aimed at improving potency and selectivity, likely by enhancing interactions with the target protein as predicted by modeling. ebi.ac.uk This demonstrates a classic ligand-based rational design approach, where understanding the SAR of a chemical series guides the synthesis of more effective analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.